Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
CAS No.: 2059988-96-2
Cat. No.: VC2611105
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2059988-96-2 |
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Molecular Formula | C12H22N2O3 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15) |
Standard InChI Key | PDGGIINOHWHYMD-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C |
Canonical SMILES | CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C |
Introduction
Structural Characteristics and Chemical Classification
Molecular Structure
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate contains a 1,4-diazepane core, which is a seven-membered heterocyclic ring with nitrogen atoms at positions 1 and 4. The compound is characterized by several key structural features:
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1
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A carbonyl (oxo) group at position 5
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Two methyl groups (dimethyl) at position 7, creating a quaternary carbon center
The molecular formula of the compound is C₁₂H₂₂N₂O₃, similar to related diazepane derivatives that contain varying substituents on the seven-membered ring .
Chemical Classification
This compound belongs to several important chemical classifications:
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Heterocyclic compounds (specifically diazepanes)
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N-Boc protected amines
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Lactams (due to the carbonyl group within the ring structure)
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Carbamates (due to the Boc protecting group)
As a member of the diazepane family, it shares structural similarities with other 1,4-diazepanes that have been studied for their potential biological activities and synthetic utility .
Physicochemical Properties
General Physical Properties
Based on analysis of related compounds with similar structural features, the following physical properties can be anticipated for tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate:
Property | Value | Notes |
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Molecular Weight | Approximately 242-246 g/mol | Calculated from molecular formula C₁₂H₂₂N₂O₃ |
Physical State | Likely a white to off-white solid | Typical for similar N-Boc protected heterocycles |
Solubility | Soluble in organic solvents (DMSO, dichloromethane, chloroform) | Limited water solubility expected |
Melting Point | Approximately 80-120°C | Estimated based on similar compounds |
Related diazepane compounds such as tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate exhibit similar physical characteristics, with variations due to different substituents .
Spectroscopic Properties
The spectroscopic profile of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate would typically include:
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¹H NMR signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm)
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Characteristic signals for the geminal dimethyl groups (likely appearing as singlets around δ 1.0-1.3 ppm)
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Complex multiplets for the methylene protons of the diazepane ring
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¹³C NMR signals for the carbonyl carbons (approximately δ 170-175 ppm for the lactam and δ 155-160 ppm for the carbamate)
Stability and Reactivity
The compound contains several reactive sites:
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The Boc protecting group is acid-labile, typically cleaved under acidic conditions (TFA, HCl)
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The amide (lactam) functionality at position 5 can undergo various transformations including reduction and nucleophilic attack
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The tertiary amine (N-4) may serve as a nucleophile in various reactions
The geminal dimethyl groups at position 7 likely contribute to conformational rigidity through the Thorpe-Ingold effect, potentially influencing the compound's reactivity and biological properties .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate likely involves several strategic disconnections:
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Introduction of the Boc protecting group to a preformed 7,7-dimethyl-5-oxo-1,4-diazepane
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Cyclization to form the seven-membered ring with the lactam functionality
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Installation of the geminal dimethyl groups either before or after ring formation
Synthetic Routes
Based on the synthetic approaches used for similar compounds, potential synthetic pathways may include:
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Route A: Cyclization of Linear Precursors
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Starting with suitably protected linear amino acid derivatives
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Introduction of geminal dimethyl groups via alkylation reactions
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Ring closure to form the diazepane core
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Selective Boc protection of the N-1 position
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Route B: Modification of Existing Diazepane Scaffolds
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Beginning with commercially available 1,4-diazepane
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Selective protection of the nitrogens
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Installation of the carbonyl group at position 5
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Introduction of the geminal dimethyl groups at position 7
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Final Boc protection of N-1
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The synthetic accessibility of this compound is likely moderate to high, given the established methodologies for preparing similar heterocyclic structures .
Applications and Significance in Research
Pharmaceutical Applications
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate and related diazepane derivatives have potential applications in pharmaceutical research:
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As scaffolds for developing biologically active compounds
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As intermediates in the synthesis of more complex drug candidates
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As pharmacophores targeting specific protein-ligand interactions
The seven-membered ring offers a distinctive spatial arrangement of functional groups that can be advantageous for certain drug discovery programs.
Synthetic Building Block
As a functionalized heterocycle, this compound serves as a valuable building block in organic synthesis:
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The Boc-protected nitrogen allows for selective transformations at other positions
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The lactam functionality can undergo various modifications
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The geminal dimethyl groups introduce conformational constraints that may be desirable for certain molecular architectures
Structure-Activity Relationship Studies
The unique structural features of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate make it potentially valuable in structure-activity relationship (SAR) studies:
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The rigid seven-membered ring provides a defined spatial arrangement
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The geminal dimethyl groups restrict conformational flexibility
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The carbonyl group serves as a hydrogen bond acceptor
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The protected and unprotected nitrogen atoms offer distinct possibilities for interactions with biological targets
Analytical Methods and Characterization
Chromatographic Analysis
The analysis and purification of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate can be achieved through:
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High-Performance Liquid Chromatography (HPLC) using normal or reversed-phase methods
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
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Flash column chromatography for larger-scale purification
Structural Confirmation
Definitive structural characterization would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy to identify key functional groups
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X-ray crystallography if suitable crystals can be obtained
Comparison with Related Compounds
Structural Analogues
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate belongs to a family of structurally related compounds that share the 1,4-diazepane core:
Compound | CAS Number | Key Structural Difference |
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Tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate | 935843-58-6 | Single methyl at position 7 instead of geminal dimethyl |
Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | 220898-16-8 | Phenyl group at position 7 instead of geminal dimethyl |
Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate | 1042598-29-7 | Trifluoromethyl at position 5 instead of carbonyl |
These structural variations can significantly impact physical properties, reactivity, and biological activities .
Structure-Property Relationships
Computational Analysis and Molecular Modeling
Computational Properties
Based on computational analyses of similar structures, tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate likely exhibits:
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Moderate to high lipophilicity (estimated Log P: 1.0-2.0)
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Polar surface area (PSA) of approximately 60-70 Ų (comparable to related diazepanes)
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Several hydrogen bond acceptors (3) and limited hydrogen bond donors (0-1)
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Moderate synthetic accessibility (on the scale of 3-4 out of 10, where 1 is very easy)
Conformational Analysis
The seven-membered diazepane ring with geminal dimethyl substituents likely adopts specific preferred conformations:
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The geminal dimethyl groups create a conformational bias through the Thorpe-Ingold effect
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The lactam functionality introduces planarity in part of the ring
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The Boc group likely adopts rotameric states influenced by steric interactions with the ring
Detailed conformational analysis would require molecular dynamics simulations or NMR studies to fully elucidate the energetically favored conformations.
Future Research Directions
Synthetic Optimization
Future research might focus on:
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Developing more efficient routes to synthesize tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
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Exploring green chemistry approaches to its preparation
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Investigating stereoselective methods if applicable to related compounds
Derivatization and Library Development
The compound could serve as a platform for creating chemical libraries through:
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Functionalization of the unprotected nitrogen
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Modifications of the lactam moiety
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Replacement of the Boc group with other substituents after deprotection
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Introduction of additional functionality at various positions of the ring
Biological Evaluation
Given its structural features, investigation of potential biological activities would be valuable:
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Screening against various biological targets
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Exploration as a peptidomimetic scaffold
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Investigation of structure-activity relationships through systematic modification
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